OleylammoniumBromide

Description

BenchChem offers high-quality OleylammoniumBromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OleylammoniumBromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H38BrN |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

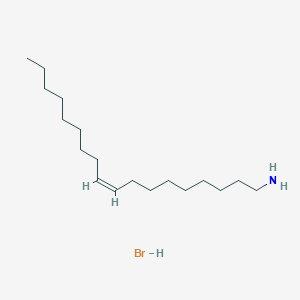

(Z)-octadec-9-en-1-amine;hydrobromide |

InChI |

InChI=1S/C18H37N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-; |

InChI Key |

BUMIZIPMPLOMLF-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN.Br |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Oleylammonium Bromide: Structure, Properties, and Applications

Introduction

Oleylammonium bromide (OAmBr) is a long-chain primary ammonium salt that has emerged as a cornerstone compound in advanced materials science and holds significant potential in the realm of drug delivery. As a cationic surfactant, its amphiphilic nature—characterized by a hydrophilic ammonium headgroup and a long, hydrophobic oleyl tail—governs its utility in a diverse range of applications. For researchers, particularly those in materials chemistry and drug development, a thorough understanding of OAmBr's fundamental properties is not merely academic; it is critical for designing robust, reproducible, and innovative systems.

This guide provides a comprehensive technical overview of oleylammonium bromide, moving beyond simple data points to explain the causality behind its chemical behavior and application-specific functions. We will delve into its precise chemical structure, outline field-proven synthesis protocols, and explore its pivotal role in the synthesis of next-generation materials and its prospective use in biomedical applications.

Physicochemical Properties and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. Oleylammonium bromide's properties are dictated by its unique molecular architecture.

Key Molecular Identifiers

The fundamental properties of oleylammonium bromide are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | [(Z)-octadec-9-enyl]azanium bromide | [1][2] |

| Molecular Formula | C₁₈H₃₈BrN | [1][2][3][4] |

| Molecular Weight | 348.4 g/mol | [1][2] |

| CAS Number | 2024602-96-6 | [3][4] |

| SMILES | CCCCCCCC/C=C\CCCCCCCC[NH3+].[Br-] | [2] |

The Amphiphilic Structure

Oleylammonium bromide is composed of a positively charged oleylammonium cation and a bromide anion.[1] The cation features a long 18-carbon alkyl chain, which is distinguished by a crucial cis (or Z-configured) double bond between the 9th and 10th carbon atoms.[1] This kinked geometry, inherited from its precursor oleylamine, is vital as it sterically hinders close packing, influencing the compound's solubility and its interaction with surfaces. The chain terminates in a primary ammonium ([NH₃]⁺) group, which provides the hydrophilic character and the positive charge essential for its function as a surfactant and surface ligand.[1]

Stereochemical Integrity: The Importance of the Z-Isomer

The functional properties of OAmBr are intrinsically linked to the Z-configuration of its oleyl chain.[1] The precursor, commercial oleylamine, can often contain the trans-isomer (elaidylamine) as an impurity.[1] This seemingly minor difference can have significant downstream consequences in self-assembly and surface binding applications.

-

Causality: The cis-double bond introduces a ~30-degree bend in the alkyl chain, disrupting the linear packing that would otherwise occur. This "kink" increases the effective surface area per molecule and prevents the formation of highly ordered, crystalline structures, which is often desirable for creating stable colloidal dispersions. The trans-isomer, being nearly linear, behaves more like a saturated alkylamine and can lead to phase separation or undesirable aggregation.

-

Validation: The isomeric purity of OAmBr can be rigorously validated. Infrared (IR) spectroscopy is a powerful tool for this, as the C-H out-of-plane bending vibrations for trans- and cis-vinylic groups are distinct, appearing at approximately 966 cm⁻¹ and 3005 cm⁻¹, respectively.[1]

Synthesis of Oleylammonium Bromide: A Validated Protocol

The synthesis of OAmBr is a straightforward acid-base reaction. However, careful control over reaction conditions and purification is paramount to obtaining a high-purity product suitable for sensitive applications like nanocrystal synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated method used in perovskite nanocrystal research.[5]

-

Reactant Preparation: In a 100 mL two-neck round-bottom flask, combine 19 mmol of oleylamine with 50 mL of ethanol. Equip the flask with a magnetic stir bar.

-

Inert Atmosphere & Cooling: Place the flask in an ice-water bath and begin vigorous stirring. Purge the flask with an inert gas, such as nitrogen or argon, to prevent oxidation of the oleylamine double bond, especially during prolonged reaction times.

-

Expertise & Causality: Cooling to 0°C is critical to manage the exothermic heat generated during the acid-base neutralization reaction between oleylamine and HBr. Uncontrolled temperature spikes can lead to side reactions and solvent evaporation. The inert atmosphere is a hallmark of quality synthesis, preserving the stereochemical integrity of the oleyl chain.

-

-

Acid Addition: While stirring vigorously, slowly add 4.28 mL of hydrobromic acid (HBr, typically 48% in water) to the cooled mixture. A white precipitate should begin to form as the ammonium salt is less soluble in the ethanol medium than the free amine.

-

Reaction: Allow the mixture to react for 10 hours at 0°C under a continuous, gentle flow of nitrogen.

-

Expertise & Causality: The extended reaction time ensures the acid-base reaction goes to completion. Maintaining the cold temperature and stirring prevents the precipitate from clumping, maximizing surface area for the reaction.

-

-

Solvent Removal: After the reaction period, remove the solvent using a rotary evaporator or by drying under high vacuum. This will yield a solid or waxy crude product.

-

Purification: Purify the solid product by rinsing it with cold diethyl ether at least three times. This is typically done by adding ether, vigorously triturating the solid, and then removing the ether via decantation or filtration.

-

Trustworthiness & Self-Validation: This step is crucial for removing unreacted oleylamine and other organic-soluble impurities. Diethyl ether is an excellent choice because oleylammonium bromide has very poor solubility in it, whereas the oleylamine precursor is highly soluble. The appearance of a fine, white powder after washing is a good indicator of high purity.

-

-

Final Drying: Dry the purified white precipitate overnight in a vacuum oven at a mild temperature (e.g., 40°C) to remove any residual solvent. Store the final product in a desiccator or glove box to protect it from moisture.

Key Applications in Research and Development

Pivotal Role in Perovskite Nanocrystal Synthesis

Oleylammonium bromide is arguably one of the most important ligands in the synthesis of metal halide perovskite nanocrystals (PNCs), such as CsPbBr₃.[6][7] Its function is multifaceted, acting as both a surface passivating agent and a bromide source.[1][8]

-

Mechanism of Action: During PNC synthesis, the [NH₃]⁺ headgroups of OAmBr dynamically bind to the nanocrystal surface, which is rich in halide vacancies (defect sites). This binding passivates these electronic trap states, which would otherwise quench photoluminescence. The long, hydrophobic oleyl tails extend into the nonpolar solvent, providing colloidal stability and preventing the nanocrystals from aggregating.[9]

-

Controlling Growth and Phase: The concentration of OAmBr can be used to control the size, shape, and even the crystalline phase of the resulting nanocrystals. For instance, it plays a key role in the reversible transformation between the non-luminescent Cs₄PbBr₆ phase and the highly luminescent CsPbBr₃ perovskite phase, a process with applications in data encryption and optical memory.[7]

Prospective Role in Drug and Gene Delivery

While less explored than its materials science applications, the fundamental molecular structure of OAmBr makes it a compelling candidate for drug and gene delivery systems. Cationic lipids and surfactants are widely used to formulate liposomes and nanoparticles that can encapsulate and transport therapeutic payloads.

-

Theoretical Grounding: The positively charged ammonium headgroup can electrostatically interact with negatively charged biomolecules, such as plasmid DNA, siRNA, or mRNA, condensing them into compact particles (lipoplexes) suitable for cellular uptake. The hydrophobic oleyl tail forms the core of the lipid bilayer or micelle, allowing for the encapsulation of hydrophobic drugs.

-

Authoritative Context: The principle is well-established with structurally similar compounds. For example, dioctadecyldimethylammonium bromide (DODAB), another dual-chain cationic surfactant, is a well-known component of liposomes used for gene delivery.[10] The demonstrated success of these related molecules provides a strong rationale for investigating OAmBr in similar capacities. Future research would focus on optimizing formulation parameters and evaluating transfection efficiency and cytotoxicity for specific cell lines.

Safety and Handling

As a research chemical, oleylammonium bromide should be handled with appropriate care, following standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Avoid generating dust. Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As it is an ammonium salt, it should be stored away from strong bases. The product can be sensitive to moisture.[11]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Avoid release into the environment.[12]

Conclusion

Oleylammonium bromide is more than just a simple surfactant; it is a highly versatile molecular tool that enables significant advances in materials science and holds promise for future biomedical technologies. Its efficacy is rooted in its well-defined amphiphilic structure, the specific geometry of its cis-unsaturated tail, and the reactivity of its cationic headgroup. For scientists and researchers, mastering its synthesis and understanding the causal links between its structure and function are key to unlocking its full potential in creating next-generation perovskite optoelectronics, advanced colloidal systems, and innovative drug delivery vehicles.

References

-

Title: Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passivation in Preserving Composition and Blue Emission Source: ChemRxiv URL: [Link]

-

Title: Oleylammonium bromide | C18H38BrN | CID 132427309 - PubChem Source: National Institutes of Health (NIH), PubChem URL: [Link]

-

Title: Supplementary Information Ligand-Flexible Synthesis of Strongly Confined Perovskite Nanocrystals: A Microwave Synthetic Approach Source: The Royal Society of Chemistry URL: [Link]

-

Title: Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - PMC Source: National Institutes of Health (NIH), PubMed Central URL: [Link]

-

Title: Enabling Multicolor Information Encryption: Oleylammonium-Halide-Assisted Reversible Phase Conversion between Cs4PbX6 and CsPbX3 Nanocrystals Source: ACS Publications URL: [Link]

-

Title: Schematic illustration for the synthesis of oleylammonium fluoride... | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Influence of Binary Ligands in Designing Cesium Lead Halide (CsPbX 3 , X = Cl, Br, I) Perovskite Nanocrystals-Oleic Acid and Oleylamine Source: MDPI URL: [Link]

-

Title: Safety Data Sheet: ≥99%, p.a., ACS - Carl ROTH Source: Carl ROTH URL: [Link]

-

Title: (PDF) Development of Dioctadecyldimethylammonium Bromide/Monoolein Liposomes for Gene Delivery Source: ResearchGate URL: [Link]

Sources

- 1. OleylammoniumBromide | Benchchem [benchchem.com]

- 2. Oleylammonium bromide | C18H38BrN | CID 132427309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Oleylammonium Bromide | 2024602-96-6 [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. fishersci.com [fishersci.com]

synthesis of oleylammonium bromide from oleylamine and hydrobromic acid

This guide details the high-purity synthesis of Oleylammonium Bromide (OAmBr), a critical ligand used to stabilize halide perovskite nanocrystals (e.g., CsPbBr₃) and other colloidal nanostructures.

Executive Summary & Scientific Rationale

In the synthesis of metal halide perovskite nanocrystals, the purity of the surface ligands dictates colloidal stability and optoelectronic performance. Commercial Oleylamine (OAm) often contains isomers (trans-isomers like elaidylamine) and impurities (primary/secondary amines) that destabilize the crystal lattice.

Converting Oleylamine to Oleylammonium Bromide (OAmBr) serves two functions:

-

Protonation: It locks the amine into a cationic state (

), essential for binding to the anionic surface facets (e.g., -

Purification: The crystallization of the salt allows for the removal of non-amine impurities found in technical-grade oleylamine (often only 70% pure).

The Core Mechanism:

Materials & Safety Architecture

Reagents

| Reagent | Grade/Purity | Role | Critical Note |

| Oleylamine (OAm) | >70% (Tech) or >98% (Primary) | Precursor | If using 70%, recrystallization of the final salt is mandatory to remove alkyl chain impurities. |

| Hydrobromic Acid (HBr) | 48 wt. % in H₂O | Proton Source | Corrosive. Handle in fume hood. |

| Ethanol (EtOH) | Anhydrous, >99.5% | Solvent | Solubilizes both reactants; allows homogenous protonation. |

| Diethyl Ether | ACS Reagent, >99% | Wash Solvent | Key to Purity: Solubilizes unreacted amine but precipitates the salt. |

Safety Protocols

-

HBr Handling: HBr is highly corrosive and fumes upon air exposure. All transfers must occur in a chemically resistant fume hood.

-

Exotherm Control: The acid-base neutralization is exothermic. Failure to cool the reaction can lead to side reactions (oxidation of the alkene tail) or solvent boiling.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup

-

Charge the Vessel: In a 250 mL 2-neck round-bottom flask, dissolve 10.0 g (37.4 mmol) of Oleylamine in 100 mL of Ethanol .

-

Inert Atmosphere: Purge the flask with Nitrogen (

) or Argon for 15 minutes to displace oxygen. This prevents the oxidation of the unsaturated C=C double bond in the oleyl chain. -

Thermal Control: Submerge the flask in an ice-water bath (0 °C) . Allow the solution to equilibrate for 10 minutes. Stir vigorously using a magnetic stir bar.

Phase 2: Acid Addition

-

Stoichiometric Addition: Slowly add 4.5 mL (approx. 40 mmol) of Hydrobromic Acid (48%) dropwise.

-

Scientist's Note: We use a slight molar excess (approx. 1.05 - 1.1 eq) of HBr to ensure complete protonation of the amine.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir under

flow for 12 hours (overnight) .

Phase 3: Isolation & Purification (The "Self-Validating" Step)

-

Solvent Removal: Remove the ethanol using a rotary evaporator at 40–50 °C under reduced pressure. A white to yellowish solid will remain.

-

The Ether Wash (Critical):

-

Add 50 mL of cold diethyl ether to the solid.

-

Sonicate briefly to disperse the solid. The OAmBr salt is insoluble in ether, while unreacted oleylamine and non-polar impurities are soluble.

-

Filtration: Filter the white precipitate using a vacuum Buchner funnel or centrifuge (7000 rpm, 5 min).

-

Repeat: Wash the cake/pellet with fresh diethyl ether 3 times .

-

-

Recrystallization (Optional for Device Grade):

-

Dissolve the crude solid in a minimum amount of hot ethanol (~60 °C).

-

Add diethyl ether dropwise until the solution turns slightly cloudy.

-

Cool to -20 °C overnight to crystallize high-purity OAmBr.

-

Phase 4: Drying

-

Vacuum Drying: Dry the final white powder in a vacuum oven at 60 °C for 12 hours .

-

Validation: The product must be completely dry. Residual water will hydrolyze perovskite structures immediately upon use. Store in a glovebox.

-

Process Visualization (Workflow)

Figure 1: Workflow for the synthesis and purification of Oleylammonium Bromide.

Quality Control & Characterization

To validate the synthesis, compare the Nuclear Magnetic Resonance (NMR) spectra of the precursor and the product.

| Feature | Oleylamine (Precursor) | Oleylammonium Bromide (Product) | Mechanistic Reason |

| ~2.68 ppm (Triplet) | ~3.05 ppm (Broad) | Deshielding due to the positive charge on the adjacent nitrogen ( | |

| Amine Protons ( | ~1.2 ppm (overlaps alkyl) | ~7.8 - 8.2 ppm (Broad) | Formation of the ammonium headgroup significantly deshields these protons. |

| Alkene Protons ( | ~5.35 ppm | ~5.35 ppm | The double bond should remain intact (no shift) if oxidation was prevented. |

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

|---|

| Product is Yellow/Brown | Oxidation of the amine. | Ensure rigorous

References

-

De Roo, J., et al. (2016).[1] "Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals." ACS Nano.[2][3] Link

-

Imran, M., et al. (2018). "Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals." Journal of the American Chemical Society.[3] Link

-

Almeida, G., et al. (2019). "The Role of Surface Passivation in Preserving Composition and Blue Emission of Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals." ChemRxiv. Link

-

Zhang, F., et al. (2019).[4] "Brightly Luminescent and Color-Tunable Colloidal CH3NH3PbX3 (X = Br, I, Cl) Quantum Dots: Potential Alternatives for Display Technology." ACS Nano.[2][3] Link

Sources

Technical Guide: Physicochemical Properties & Applications of Oleylammonium Bromide Ligands

Executive Summary

Oleylammonium bromide (OAmBr) is a critical amphiphilic ligand used primarily in the stabilization and surface engineering of metal halide perovskite nanocrystals (NCs), such as CsPbBr₃. Unlike its precursor, oleylamine (OAm), OAmBr provides a pre-protonated ammonium headgroup (

Molecular Architecture & Physicochemical Fundamentals

Structural Identity

Oleylammonium bromide (C₁₈H₃₈BrN) consists of a long-chain unsaturated alkyl tail and a polar ammonium bromide headgroup.[1] The "kink" introduced by the cis-double bond at the C9 position is critical for preventing crystallization of the ligand shell, maintaining a "liquid-like" state that ensures solubility and steric stabilization of nanocrystals in non-polar solvents.

| Property | Specification |

| IUPAC Name | (Z)-Octadec-9-enylammonium bromide |

| Molecular Formula | C₁₈H₃₈BrN |

| Molecular Weight | ~348.41 g/mol |

| CAS Number | 2024602-96-6 |

| Physical Form | White to off-white crystalline powder |

| Alkyl Chain | C18 (Oleyl), cis-configuration at C9 |

| Headgroup | Primary Ammonium ( |

Solubility Profile

The amphiphilic nature of OAmBr dictates its solubility. The ionic headgroup drives solubility in polar organic solvents (e.g., ethanol), while the long alkyl tail ensures compatibility with non-polar solvents (e.g., toluene, octadecene) only when the headgroup is anchored to a surface or at elevated temperatures.

-

Soluble: Ethanol, Methanol (at room temp); Toluene, Mesitylene, Octadecene (at elevated temp >60°C or when bound to NCs).

-

Insoluble: Diethyl ether (used for purification/precipitation), Water (due to hydrophobic tail domination).

Synthesis & Purification Protocol

Objective: Synthesize high-purity OAmBr from oleylamine and hydrobromic acid. Safety: Work in a fume hood. HBr is corrosive.

Reagents

-

Oleylamine (OAm): Technical grade (70%) or Primary Amine (>98%). Note: Purity affects the final melting point and solubility.

-

Hydrobromic Acid (HBr): 48 wt% in water.[2]

-

Solvents: Ethanol (absolute), Diethyl Ether (anhydrous).

Step-by-Step Protocol

-

Preparation: In a 100 mL 2-neck round-bottom flask, dissolve 19 mmol (approx. 6.25 mL) of Oleylamine in 50 mL of Ethanol .

-

Cooling: Place the flask in an ice-water bath (0°C) and stir vigorously using a magnetic stir bar.

-

Acidification: Dropwise, add 25 mmol (approx. 4.3 mL) of HBr (48%). Critical: Addition must be slow to prevent overheating and side reactions.

-

Reaction: Allow the mixture to react for 10 hours under a nitrogen (

) flow. The solution may turn slightly turbid or clear depending on concentration. -

Evaporation: Remove the ethanol using a rotary evaporator at 50°C under vacuum until a white/yellowish solid remains.

-

Purification (The "Self-Validating" Step):

-

Redisperse the crude solid in a minimal amount of warm ethanol if necessary, then pour into excess cold diethyl ether .

-

OAmBr will precipitate as a white solid, while unreacted oleylamine and impurities remain dissolved.

-

Filter or centrifuge (6000 rpm, 5 min). Repeat the ether wash 3 times .[3]

-

-

Drying: Dry the purified white powder in a vacuum oven at 40–60°C overnight to remove trace moisture and ether.

Figure 1: Synthesis workflow for Oleylammonium Bromide. The ether wash step is critical for removing unreacted amine.

Surface Chemistry & Ligand Dynamics

Binding Mechanism

In cesium lead bromide (CsPbBr₃) perovskites, OAmBr acts as an X-type ligand (neutral salt) or an ionic pair. The primary function is to passivate halide vacancies (

-

Vacancy Filling: The bromide ion (

) fills the surface vacancy, restoring the octahedral coordination of -

Charge Balance: The oleylammonium cation (

) associates with the surface bromide via hydrogen bonding (

Ligand Exchange Kinetics

OAmBr exhibits highly dynamic binding (labile). This lability is a double-edged sword:

-

Pros: Allows for easy ligand exchange with stronger binding ligands (e.g., phosphonic acids) or quaternary ammonium salts (e.g., DDAB) for enhanced stability.

-

Cons: Ligands can detach during purification (washing with polar solvents), leading to NC aggregation.

Protocol Insight: When washing OAmBr-capped NCs, avoid using pure ethanol or acetone. Use methyl acetate or ethyl acetate , which are milder anti-solvents that strip fewer ligands.

Figure 2: Mechanism of surface passivation. OAmBr fills halide vacancies, neutralizing trap states and restoring radiative recombination.

Applications in Nanomaterials

Perovskite Nanocrystal Stabilization

OAmBr is superior to Oleylamine (OAm) + Oleic Acid (OA) mixtures for certain syntheses because it supplies the bromide ion directly, decoupling the protonation equilibrium.

-

Acid-Free Synthesis: Allows for the synthesis of NCs without excess oleic acid, which can be detrimental to charge transport in optoelectronic devices.

-

Post-Synthetic Treatment: Adding OAmBr to pre-synthesized CsPbBr₃ NCs can repair surface defects created during purification, recovering PL QY to near 100%.

Phase Transformation

OAmBr concentration controls the equilibrium between the non-luminescent 0D phase (

-

High OAmBr: Favors the formation of

(ligand-rich environment). -

Low OAmBr: Favors

.

Experimental Characterization

To validate the synthesis and purity of OAmBr, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR)

Solvent:

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Alkene ( | 5.30 – 5.40 | Multiplet | Confirms cis-unsaturation (Z-configuration). |

| 2.90 – 3.10 | Triplet (broad) | Downfield shift from free amine (~2.6 ppm) confirms protonation. | |

| Bulk Methylene ( | 1.20 – 1.40 | Multiplet | Long alkyl chain backbone. |

| Terminal Methyl ( | ~0.88 | Triplet | End of the alkyl tail. |

FTIR Spectroscopy[5][6]

| Wavenumber ( | Assignment | Notes |

| 3000 – 3200 | Broad band, distinct from the sharp doublet of free primary amines ( | |

| 2850, 2920 | Symmetric and asymmetric stretches of the alkyl chain. | |

| ~1650 | Weak signal from the alkene group. | |

| ~1500 – 1600 | Ammonium bending mode. |

References

-

BenchChem. Oleylammonium Bromide: Structure and Properties. Retrieved from

-

ChemRxiv. Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passivation. Retrieved from

-

Royal Society of Chemistry. Ligand-Flexible Synthesis of Strongly Confined Perovskite Nanocrystals. Retrieved from

-

ACS Publications. On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr3 Nanocrystals. Retrieved from

-

National Institutes of Health (NIH). Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures. Retrieved from

Sources

solubility of oleylammonium bromide in non-polar organic solvents

An In-depth Technical Guide: Solubility of Oleylammonium Bromide in Non-Polar Organic Solvents

Abstract

Oleylammonium bromide (OAmBr) is a cationic surfactant of significant interest, particularly as a ligand and precursor in the synthesis of advanced materials like perovskite nanocrystals and as a component in novel drug delivery systems.[1][2][3][4] Its utility in these applications is critically dependent on its solubility characteristics in non-polar organic media. This technical guide provides an in-depth analysis of the principles governing the solubility of OAmBr, a molecule possessing a unique amphiphilic architecture. We will explore the theoretical underpinnings of its behavior in non-polar environments, discuss the qualitative solubility in commonly used solvents, and present a robust, self-validating experimental protocol for quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize OAmBr in their experimental work.

Introduction: The Amphiphilic Nature of Oleylammonium Bromide

Oleylammonium bromide, systematically named [(Z)-octadec-9-enyl]azanium bromide, is a quaternary ammonium salt with the molecular formula C₁₈H₃₈BrN.[5][6] Its structure is fundamentally amphiphilic, comprising two distinct moieties with opposing polarities:

-

A Long, Non-Polar Hydrocarbon Tail: A C18 oleyl group, which is hydrophobic and lipophilic. This unsaturated chain is responsible for favorable van der Waals interactions with non-polar solvent molecules.[5]

-

A Polar, Ionic Head Group: An ammonium bromide ([NH₃⁺][Br⁻]) group, which is hydrophilic and lipophobic. This ionic part of the molecule prefers to interact with polar solvents through strong ion-dipole forces and is poorly solvated by non-polar media.[7]

This dual character dictates its complex solubility behavior, making it a fascinating case study that deviates from the simple "like dissolves like" principle. Its ability to act as a surfactant, forming micelles in aqueous solutions and potentially reverse micelles in non-polar solvents, is central to its function in various applications, from stabilizing nanoparticles to formulating complex drug carriers.[5]

Theoretical Principles of Solubility in Non-Polar Solvents

The dissolution of a salt in a non-polar solvent is an energetically demanding process. The solvent molecules cannot effectively solvate the separated ions, failing to overcome the strong electrostatic forces of the crystal lattice.[7] However, for OAmBr, the long oleyl chain fundamentally alters this dynamic.

The solubility of OAmBr in a given non-polar solvent is determined by the balance between two primary factors:

-

Favorable Solute-Solvent Interactions: The non-polar oleyl tail readily interacts with non-polar solvent molecules (e.g., alkanes, aromatic hydrocarbons) via London dispersion forces. This enthalpically favorable interaction promotes the entry of the molecule into the solvent.

-

Unfavorable Solute-Solvent Interactions: The ionic ammonium bromide head group is energetically penalized in a non-polar environment. The solvent lacks the polarity to stabilize the positive and negative charges, making the dissolution of the ionic portion highly unfavorable.[7]

Consequently, the overall solubility is a compromise. The molecule's large non-polar component grants it significantly higher solubility in non-polar solvents compared to simple ammonium salts, but the ionic head group limits this solubility. At higher concentrations, OAmBr molecules may self-assemble into reverse micelles, sequestering the polar head groups in a central core to minimize their contact with the non-polar solvent.

Caption: Molecular interactions governing OAmBr solubility in non-polar solvents.

Qualitative Solubility and Influencing Factors

While comprehensive quantitative data is scarce in the literature, a qualitative understanding can be synthesized from various synthesis and application-oriented studies.

Key Observations:

-

Temperature Dependence: The solubility of OAmBr in non-polar solvents is strongly dependent on temperature. Many protocols for perovskite nanocrystal synthesis report dissolving OAmBr in non-polar solvents like toluene or 1-octadecene only upon heating, sometimes to temperatures exceeding 100°C.[1][8][9] This indicates that the dissolution process is endothermic, with entropy driving solubility at higher temperatures.

-

Solvent Type: OAmBr is frequently used in aromatic non-polar solvents such as toluene and mesitylene.[8][9] Its solubility in purely aliphatic solvents like hexane is expected to be lower. The pi-electron systems of aromatic solvents may offer slightly more favorable interactions with the double bond of the oleyl chain.

-

Co-solutes/Ligands: In many applications, OAmBr is not used in isolation but as part of a ligand mixture, often with oleic acid (OA) and oleylamine (OAm).[10][11] These molecules can significantly influence the apparent solubility. Oleylamine, in particular, can establish an equilibrium with OAmBr and HBr, affecting the overall ionic character and phase behavior of the system.

Table 1: Summary of Qualitative Solubility of Oleylammonium Bromide

| Solvent | Polarity | Typical Conditions for Dissolution | Source Application |

| Toluene | Non-Polar (Aromatic) | Soluble with heating. | Perovskite Nanocrystal Synthesis[9] |

| Mesitylene | Non-Polar (Aromatic) | Soluble with heating (e.g., warm solution injected). | Perovskite Nanocrystal Synthesis[8] |

| 1-Octadecene | Non-Polar (Aliphatic) | Used as a high-boiling point solvent, often with heating. | Perovskite Nanocrystal Synthesis[11] |

| Ethyl Acetate | Moderately Polar | Used as a recrystallization solvent. | OAmBr Synthesis/Purification[8] |

| Diethyl Ether | Slightly Polar | Used as a rinsing/washing solvent for purification. | OAmBr Synthesis/Purification[12] |

Experimental Protocol: Quantitative Determination of Solubility

To obtain reliable and reproducible data, a standardized experimental protocol is essential. The isothermal saturation method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.

Principle: A supersaturated solution is created by adding an excess of the solute (OAmBr) to the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The undissolved solid is then removed, and the concentration of the solute in the clear, saturated supernatant is accurately measured.

Step-by-Step Methodology:

-

Preparation:

-

Place a known volume (e.g., 10 mL) of the desired non-polar solvent into several sealed glass vials.

-

Add an excess amount of crystalline OAmBr to each vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Place a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath or on a stirring hotplate set to the desired experimental temperature (e.g., 25°C).

-

Stir the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, stop the stirring and allow the vials to rest in the temperature bath for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred. Causality Note: Using a pre-heated syringe prevents the solute from precipitating due to a temperature drop during transfer.

-

-

Quantification:

-

Transfer the filtered, saturated solution into a pre-weighed vial.

-

Determine the mass of the transferred solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried OAmBr residue is achieved.

-

Calculate the solubility as mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (e.g., mg/mL).

-

Self-Validation: The protocol's trustworthiness is established by running multiple replicates (n≥3) to ensure precision and by confirming that equilibrium has been reached. The visual confirmation of excess solid before phase separation is a critical validation step.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Air-stable cesium lead bromide perovskite nanocrystals via post-synthetic treatment with oleylammonium bromides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Editorial: Hybrids Part B: Hybrids for Drug Delivery [frontiersin.org]

- 5. OleylammoniumBromide | Benchchem [benchchem.com]

- 6. Oleylammonium bromide | C18H38BrN | CID 132427309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the solubility of bromide products in different solvents? - Blog [rixingxincai.com]

- 8. rsc.org [rsc.org]

- 9. Facile anion-exchange reaction in mixed-cation lead bromide perovskite nanocrystals - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01089K [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Polar-solvent-free colloidal synthesis of highly luminescent alkylammonium lead halide perovskite nanocrystals - Nanoscale (RSC Publishing) DOI:10.1039/C5NR06890H [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

The Role of Oleylammonium Bromide in Perovskite Nanocrystal Formation: A Mechanistic & Practical Guide

This guide serves as a definitive technical resource on the role of Oleylammonium Bromide (OAmBr) in the synthesis and stabilization of Cesium Lead Bromide (

Part 1: Executive Summary & Core Directive

In the colloidal synthesis of metal halide perovskites (

Oleylammonium Bromide (OAmBr) acts as a stoichiometric surface anchor . Unlike the OAm/OA pair, OAmBr is a pre-formed ionic salt that provides both the surface-passivating cation (

Part 2: Mechanistic Deep Dive

The Failure of the Conventional OAm/OA System

To understand the necessity of OAmBr, one must first diagnose the flaw in the standard hot-injection method.

-

The Equilibrium Problem: In a typical synthesis, OAm (base) and OA (acid) react to form oleylammonium oleate. This reaction is reversible and temperature-dependent.

-

The Consequence: During purification (washing with antisolvents), this equilibrium shifts to the left. The salt dissociates, ligands desorb from the nanocrystal surface, and "trap states" (specifically under-coordinated

) are exposed.

The OAmBr Solution: Dual-Site Passivation

OAmBr bypasses the proton-transfer requirement. It functions through a dissociative adsorption mechanism :

-

Cationic Passivation (

): The long-chain ammonium cation binds to surface bromide sites, providing steric bulk that prevents aggregation. -

Anionic Passivation (

): Crucially, OAmBr serves as a reservoir of bromide ions. These ions fill halide vacancies (

Key Insight: By supplying excess

Part 3: Visualization of Signaling & Mechanism

The following diagram contrasts the unstable OAm/OA equilibrium with the direct, locked-in passivation provided by OAmBr.

Caption: Comparison of the labile OAm/OA acid-base equilibrium versus the direct, irreversible surface passivation provided by OAmBr, leading to defect healing.

Part 4: Experimental Protocols

Synthesis of High-Purity Oleylammonium Bromide (OAmBr)

Trustworthiness Note: Commercial OAmBr often contains impurities. Synthesizing it fresh ensures stoichiometry.

Reagents:

-

Oleylamine (OAm, 90% technical grade or higher)

-

Hydrobromic Acid (HBr, 48% aqueous)

-

Ethanol (Anhydrous)

-

Diethyl Ether[1]

Protocol:

-

Chilling: Place 100 mL of Ethanol in a round-bottom flask and cool to 0°C in an ice bath.

-

Mixing: Add 19 mmol (approx. 6.25 mL) of Oleylamine. Stir vigorously.

-

Acidification: Dropwise, add 25 mmol of HBr. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow to stir for 2 hours at 0°C, then warm to room temperature for 1 hour.

-

Evaporation: Remove solvent using a rotary evaporator at 50°C. A white/yellowish solid will remain.

-

Purification (Critical): Wash the solid 3 times with cold Diethyl Ether to remove unreacted amine.

-

Drying: Vacuum dry overnight at 40°C. Store in a glovebox.

Post-Synthetic Ligand Exchange (The "Rescue" Method)

This protocol is designed to treat pre-synthesized

Workflow:

-

Preparation: Dissolve 20 mg of synthesized OAmBr in 2 mL of Toluene. Sonicate until clear.

-

Injection: Add the OAmBr/Toluene solution to 5 mL of crude or purified

NC dispersion (in Hexane or Toluene). -

Incubation: Stir at Room Temperature for 10 minutes. No heat is required.

-

Purification: Add Methyl Acetate (antisolvent) in a 1:1 ratio. Centrifuge at 4000 rpm for 5 mins.

-

Redispersion: Discard supernatant. Redisperse pellet in Toluene.

Part 5: Data & Performance Metrics

The following table summarizes the impact of OAmBr treatment on key performance indicators, synthesized from multiple comparative studies.

| Metric | Conventional (OAm/OA) | OAmBr Treated | Mechanism of Improvement |

| PLQY | 40% - 60% | 85% - 98% | Suppression of non-radiative recombination at surface |

| PL Lifetime ( | 5 - 15 ns | 30 - 60 ns | Reduced trap state density; slower decay indicates fewer defects. |

| Colloidal Stability | < 1 Week | > 3 Months | Stronger binding energy of ion-pair ligand prevents desorption. |

| Phase Purity | Prone to Orthorhombic shift | Maintains Cubic | Surface strain relaxation prevents lattice distortion. |

| Purification Tolerance | 1 Cycle (Ligands strip off) | 3-4 Cycles | Tighter ligand binding allows removal of excess organics without stripping the surface. |

Part 6: Synthesis Workflow Visualization

This diagram illustrates the integration of OAmBr into the synthesis/post-treatment workflow.

Caption: Workflow for enhancing CsPbBr3 nanocrystals via post-synthetic OAmBr treatment, transforming crude low-efficiency particles into stable, high-PLQY emitters.

References

-

Advances in the Stability of Halide Perovskite Nanocrystals Source: MDPI [Link] Relevance: Details the mechanism of halide-rich capping and self-passivation using oleylammonium bromide.

-

Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passivation Source: ChemRxiv [Link] Relevance: Provides the specific synthesis protocol for OAmBr and comparative data on PLQY and stability against cation expulsion.

-

Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals Source: ACS Nano [Link] Relevance: Establishes the baseline hot-injection method and the critical need for temperature control and ligand management.

-

Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures Source: NIH / PubMed Central [Link] Relevance: Discusses the binding kinetics of oleylammonium cations and their role in dimensional control (2D vs 3D).

-

Synthesis of Highly Luminescent CsPbCl3 Perovskite Nanocrystals with Oleylammonium Chloride Source: ResearchGate [Link] Relevance: Validates the concept of using alkylammonium halides as direct precursors for high PLQY, applicable to the bromide system.

Sources

Thermal Stability Analysis of Oleylammonium Bromide: A Mechanistic & Experimental Guide

Topic: Thermal Stability Analysis of Oleylammonium Bromide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Oleylammonium Bromide (OAB) has emerged as a critical surfactant and structure-directing agent in the synthesis of metal halide perovskites (e.g., CsPbBr

This guide provides a rigorous technical framework for characterizing the thermal stability of OAB.[1] It moves beyond basic characterization, offering a Senior Scientist’s perspective on the causality of decomposition and the protocol integrity required to measure it accurately.

Chemical Identity & The Stability Paradox

To understand the thermal behavior of OAB (

The Equilibrium Model

At elevated temperatures, OAB does not merely "melt"; it undergoes a competitive dissociation process.[1] The thermal stability is governed by the equilibrium constant (

-

Low Temperature: The ionic ion-pair is stable.[1]

-

High Temperature (>150°C): The equilibrium shifts right. HBr gas evolves, leaving behind neutral Oleylamine (OAm).[1] This is often mistaken for simple evaporation but is actually a chemical dissociation.[1]

Degradation Pathways

Beyond simple dissociation, two irreversible mechanisms occur at higher thermal stress:[1]

-

Hofmann Elimination: Though less favored in primary amines without strong steric hindrance, high heat can drive the elimination of the amine to form an alkene (Octadecene) and ammonia.[1]

-

Oxidation: The unsaturated double bond at C9 in the oleyl chain is susceptible to cross-linking or oxidative cleavage if the thermal analysis is performed in air rather than inert gas (

or Ar).[1]

Visualizing the Decomposition Pathway[1]

The following diagram maps the logical flow of OAB thermal stress response, distinguishing between reversible phase changes and irreversible chemical loss.

Figure 1: Thermal transformation pathways of Oleylammonium Bromide.[1] The "Critical Processing Window" highlights the phase where OAB is liquid but chemically intact.[1]

Experimental Methodology: The "Self-Validating" Protocol

A common error in analyzing organic salts is treating them like inorganic ceramics.[1] OAB is hygroscopic and volatile.[1] The following protocols are designed to eliminate artifacts caused by water absorption or premature volatilization.

Sample Preparation (Pre-Analysis)

-

The Artifact: OAB absorbs atmospheric moisture, which appears as a mass loss event at 100°C in TGA, masking the true thermal stability.[1]

-

The Fix:

-

Recrystallize OAB from ethanol/diethyl ether to ensure high purity.

-

Dry the sample in a vacuum oven at 60°C for 12 hours prior to analysis.

-

Store in a desiccator or glovebox until the moment of loading.[1]

-

Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of decomposition (

| Parameter | Setting | Rationale |

| Instrument | TGA Q500 / Pyris 1 (or equivalent) | High sensitivity balance required.[1] |

| Pan Type | Platinum or Alumina (Open) | Allows HBr gas to escape, preventing secondary reactions in the pan.[1] |

| Purge Gas | High Purity Nitrogen ( | Prevents oxidation of the oleyl alkene chain.[1] Flow: 40-60 mL/min.[1] |

| Ramp Rate | 5°C/min | Slower rates provide better resolution of overlapping thermal events (e.g., solvent loss vs. dissociation).[1] |

| Range | 30°C to 600°C | Covers drying, melting, dissociation, and carbonization.[1] |

Data Interpretation:

-

Event 1 (<100°C): Minor mass loss (<2%) indicates residual water/solvent. If >5%, abort and re-dry.[1]

-

Event 2 (~200°C - 300°C): Major mass loss step.[1] This is the dissociation of OAB into OAm and HBr.[1]

-

T_onset: Typically calculated at 5% mass loss.[1] For high-purity OAB, expect

.[1]

Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions (melting) and confirm reversibility.[1]

| Parameter | Setting | Rationale |

| Pan Type | Hermetically Sealed Aluminum | CRITICAL: Prevents evaporation of HBr/OAm during the melt, allowing observation of the liquid phase without mass loss.[1] |

| Cycle | Heat-Cool-Heat | 1st Heat erases thermal history; Cooling observes crystallization; 2nd Heat gives true |

| Ramp Rate | 10°C/min | Standard rate for sharp peak definition.[1] |

| Range | -20°C to 150°C | Stay below the decomposition onset to protect the cell.[1] |

Data Interpretation:

-

Endotherm (~80-95°C): Melting point (

). Broad peaks indicate impurities or "soft" crystalline phases typical of long-chain alkylammonium salts.[1] -

Exotherm (Cooling): Recrystallization.[1] Significant supercooling (hysteresis) is common in these organic salts.[1]

Experimental Workflow Diagram

This workflow ensures data integrity by incorporating "Stop/Go" decision points based on sample quality.

Figure 2: Step-by-step experimental workflow for validating OAB thermal stability.

Impact on Applications (Why this matters)

Perovskite Nanocrystal Synthesis

In the hot-injection synthesis of CsPbBr

-

The Risk: If the reaction temperature exceeds 200°C, OAB begins to dissociate rapidly.[1] This shifts the ligand equilibrium on the nanocrystal surface, potentially leading to ligand stripping , aggregation, and loss of photoluminescence quantum yield (PLQY).[1]

-

Recommendation: Maintain synthesis temperatures between 140°C and 180°C to ensure OAB remains in its ionic, binding-competent state.

Precursor Storage

OAB is often stored as a solid.[1] However, thermal cycling (e.g., uncontrolled lab temperatures) can cause partial melting/softening if the purity is low (melting point depression).[1]

-

Recommendation: Store at 4°C to prevent "caking" and slow degradation via oxidation.[1]

References

-

De Roo, J., et al. (2016).[1] Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals. ACS Nano.[1][2] Link

-

Almeida, G., et al. (2018).[1][2] Role of Acid–Base Equilibria in the Size, Shape, and Phase Control of Cesium Lead Bromide Nanocrystals. ACS Nano.[1][2] Link

-

Gahlot, K., et al. (2024).[1] Growth Mechanism of Oleylammonium-Based Tin and Lead Bromide Perovskite Nanostructures. Journal of Materials Chemistry C. Link

-

Baronnier, J., et al. (2023).[1][3] Low-Temperature Emission Dynamics of Methylammonium Lead Bromide Hybrid Perovskite Thin Films. ResearchGate. Link

-

BenchChem. Oleylammonium Bromide Properties and Safety Data. Link

Sources

oleylammonium bromide CAS number and safety data sheet (SDS)

CAS Number: 2024602-96-6 Primary Application: Surface Ligand for Perovskite Nanocrystal Engineering

Part 1: Executive Summary & Chemical Identity

Oleylammonium bromide (OAmBr) is a long-chain alkylammonium salt derived from the protonation of oleylamine (cis-9-octadecenylamine) with hydrobromic acid. It has emerged as a critical surface ligand in the colloidal synthesis of metal halide perovskites (e.g., CsPbBr₃, FAPbBr₃). Unlike its parent amine, OAmBr provides a pre-formed cationic surfactant species that decouples the protonation equilibrium from the nanocrystal growth kinetics, offering superior control over size distribution, phase stability, and photoluminescence quantum yield (PLQY).

Chemical Identity Data

| Property | Specification |

| Chemical Name | Oleylammonium bromide |

| IUPAC Name | (Z)-octadec-9-enylammonium bromide |

| Synonyms | Oleylamine hydrobromide; (Z)-9-Octadecenylamine hydrobromide |

| CAS Number | 2024602-96-6 (Specific to the bromide salt) |

| Precursor CAS | 112-90-3 (Oleylamine - Free Base) |

| Molecular Formula | C₁₈H₃₈BrN |

| Molecular Weight | ~348.41 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in ethanol, chloroform, toluene; Insoluble in water |

Part 2: Safety Data Sheet (SDS) Analysis & Handling

Critical Note on Safety: While specific SDS documents for the isolated salt (CAS 2024602-96-6) are less common than for the parent amine, the safety profile is derived from the toxicology of long-chain alkylammonium salts and the parent oleylamine.

Hazard Identification (GHS Classification)

-

Signal Word: WARNING (Solid Salt) / DANGER (Parent Amine Precursor)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation). Note: The parent amine is Corrosive (Category 1B), but the salt is typically an irritant.

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

-

Aquatic Toxicity: Acute Category 1, Chronic Category 1 (Very toxic to aquatic life with long-lasting effects).[2] Ammonium surfactants are highly toxic to aquatic organisms due to membrane disruption.

Precautionary Measures

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves recommended).

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses if present and easy to do.[3][5][6] Continue rinsing.[3][5][6]

Storage & Stability

-

Hygroscopic: Store under inert atmosphere (Nitrogen or Argon) in a desiccator.

-

Light Sensitive: Protect from light to prevent degradation of the unsaturated alkyl chain (oxidation/isomerization).

-

Temperature: Store at 2–8°C or room temperature in a cool, dry place.

Part 3: Synthesis & Experimental Protocols

Protocol A: Isolation of Oleylammonium Bromide

This protocol yields a purified powder suitable for precise stoichiometric addition in nanocrystal synthesis.

Reagents:

-

Oleylamine (OAm), Technical grade (70%) or Primary Amine (>98%)

-

Hydrobromic acid (HBr), 48% w/w in water

-

Ethanol (Absolute)

-

Diethyl ether (Anhydrous)

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mL of Oleylamine (~30 mmol) in 100 mL of absolute ethanol in a round-bottom flask.

-

Temperature Control: Place the flask in an ice-water bath (0°C) and stir vigorously. Reason: The neutralization reaction is exothermic; cooling prevents side reactions and oxidation.

-

Acid Addition: Add 4.0 mL of HBr (48%) dropwise over 10 minutes.

-

Reaction: Allow the mixture to stir for 2 hours at 0°C, then warm to room temperature and stir for an additional 2 hours.

-

Evaporation: Remove the solvent (ethanol/water) using a rotary evaporator at 50°C until a white solid residue remains.

-

Purification: Wash the solid residue three times with cold diethyl ether to remove unreacted amine and non-polar impurities.

-

Drying: Dry the white powder in a vacuum oven at 60°C overnight. Store in a glovebox.

Protocol B: Application in CsPbBr₃ Nanocrystal Synthesis

Using pre-synthesized OAmBr allows for "amine-free" injection, decoupling the acid-base equilibrium often found in standard hot-injection methods.

-

Precursor Prep: Load Cs₂CO₃ (0.1 g), PbBr₂ (0.37 g), and OAmBr (0.4 g) into 20 mL of Octadecene (ODE).

-

Degassing: Degas under vacuum at 120°C for 1 hour to remove water and oxygen.

-

Solubilization: Switch to N₂ and raise temperature to 140°C. The OAmBr acts as the solubilizing ligand for PbBr₂.

-

Injection (Optional): If using a separate Cs-oleate injection method, inject the Cs-precursor at this stage.

-

Quenching: Cool rapidly in an ice bath.

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Ligand Exchange Mechanism

This diagram illustrates the conversion of Oleylamine to OAmBr and its subsequent role in passivating the surface of a Perovskite Nanocrystal (PNC).

Figure 1: Reaction pathway for the synthesis of Oleylammonium Bromide and its mechanistic role in passivating bromide vacancies on perovskite nanocrystals.

Diagram 2: Safety & Handling Workflow

A logical flow for handling OAmBr safely in a research environment.

Figure 2: Standard Operating Procedure (SOP) flow for the safe handling and disposal of Oleylammonium Bromide.

References

-

Almeida, G., et al. (2018). Role of Acid–Base Equilibria in the Size, Shape, and Phase Control of Cesium Lead Bromide Nanocrystals. ACS Nano.[5] Retrieved from [Link]

-

Fu, Y., et al. (2019). Metal halide perovskite nanostructures for optoelectronic applications. Nature Reviews Materials. Retrieved from [Link]

Sources

difference between oleylamine and oleylammonium bromide

Physicochemical Distinction, Ligand Dynamics, and Synthesis Protocols

Executive Summary

In the synthesis of colloidal semiconductor nanocrystals—particularly metal halide perovskites (e.g., CsPbBr₃)—the distinction between Oleylamine (OAm) and Oleylammonium Bromide (OAmBr) is often a source of experimental failure. While chemically related, they serve fundamentally different roles: OAm acts as a solvent, reducing agent, and neutral L-type ligand, whereas OAmBr functions as an ionic X-type ligand and surface passivating agent.

This guide delineates the physicochemical differences, surface binding mechanisms, and synthesis protocols required to leverage these reagents effectively in drug delivery (lipid nanoparticles) and optoelectronics (perovskite quantum dots).

Part 1: Physicochemical Characterization

The primary source of confusion arises because OAm is often converted in situ to oleylammonium species during synthesis. However, using pre-synthesized, purified OAmBr provides superior control over stoichiometry and surface termination.

| Feature | Oleylamine (OAm) | Oleylammonium Bromide (OAmBr) |

| Formula | ||

| CAS Number | 112-90-3 | N/A (Custom synthesis often required) |

| Physical State (RT) | Colorless to pale yellow liquid | White solid powder / Waxy solid |

| Ligand Class | L-Type (Neutral Lewis Base) | X-Type (Ionic / Ion Pair) |

| Solubility | Miscible in hexane, toluene, chloroform. | Soluble in alcohols, warm toluene/mesitylene. Poorly soluble in cold hexane. |

| Acidity/Basicity | Weak Base (pKa ~10.6) | Acidic Salt (Source of |

| Primary Function | Solvent, Proton Acceptor, Reducing Agent | Surface Passivation, Shape Control, Halide Source |

Critical Insight: Commercial "Technical Grade" Oleylamine (70%) contains significant impurities (trans-isomers like elaidylamine, shorter chains). For high-precision synthesis, OAm must be degassed and often purified, whereas OAmBr is typically synthesized from purified precursors to ensure exact halide stoichiometry.

Part 2: Ligand Binding Mechanisms & Surface Dynamics[1]

The stability of colloidal nanocrystals depends on the ligand shell.[1] The choice between OAm and OAmBr dictates the binding mode and the "defect tolerance" of the material.

1. The Acid-Base Equilibrium

In a typical reaction mixture containing Oleic Acid (OA) and Oleylamine (OAm), a dynamic equilibrium exists. OAm is protonated to form oleylammonium carboxylate.

2. L-Type vs. X-Type Binding

-

OAm (L-Type): Binds datively to surface metal cations (

) via the nitrogen lone pair. This bond is weak and easily broken during purification (washing with anti-solvents), leading to aggregation. -

OAmBr (X-Type): Dissociates into

and-

The

fills halide vacancies ( -

The

electrostatically stabilizes the anionic surface site. -

Result: This "ion-pair" binding is significantly stronger than the dative amine bond, resulting in nanocrystals with higher photoluminescence quantum yield (PLQY) and stability.

-

Visualization: Ligand Surface Interaction

The following diagram illustrates the competitive binding and equilibrium pathways.

Figure 1: Mechanistic pathway distinguishing neutral amine coordination (labile) from oleylammonium bromide ion-pair passivation (stable).[2][3]

Part 3: Synthesis Protocol (OAm OAmBr)

Researchers often need to synthesize OAmBr to introduce precise amounts of bromide without adding excess acid (HBr) which can etch the nanocrystals.

Protocol: Synthesis of Oleylammonium Bromide

Objective: Isolate high-purity OAmBr salt from technical grade Oleylamine.

Reagents:

-

Oleylamine (Technical grade 70% or Primary Amine >98%)

-

Hydrobromic Acid (HBr, 48% aqueous or 33% in acetic acid)

-

Ethanol (Absolute)

-

Diethyl Ether (for washing)[4]

Step-by-Step Workflow:

-

Solubilization: Dissolve 10 mL of Oleylamine (approx. 30 mmol) in 100 mL of Ethanol in a round-bottom flask. Stir vigorously at 0°C (ice bath).

-

Why: Ethanol ensures homogeneity; low temperature prevents oxidation and controls the exothermic neutralization.

-

-

Acid Addition: Dropwise add 4.0 mL of HBr (48% aq) to the stirring solution.

-

Observation: A white precipitate may begin to form immediately or upon cooling.

-

-

Reaction: Allow the mixture to stir for 2 hours at room temperature to ensure complete protonation.

-

Evaporation: Remove the solvent using a rotary evaporator at 50°C. You will be left with a white/yellowish waxy solid.

-

Purification (Critical):

-

Isolation: Filter the white crystals using vacuum filtration. Wash 3x with cold Diethyl Ether.

-

Drying: Dry under vacuum for 12 hours. Store in a desiccator.

Self-Validation Check:

-

Melting Point: The product should be a white powder with a sharp melting point (approx. 85-95°C, varies slightly with chain saturation purity).

-

Solubility Test: The product should be insoluble in cold hexane but soluble in warm toluene or chloroform/methanol mixtures.

Part 4: Applications & Impact on Stability[2][4]

1. Perovskite Nanocrystals (CsPbBr₃)[5][6]

-

Problem: Using only OAm and OA results in "proton transfer" equilibrium. During purification (washing with acetone/ethanol), the equilibrium shifts, OAm desorbs, and the nanocrystals aggregate or lose PLQY.

-

Solution (OAmBr): Introducing OAmBr directly (or generating it with excess HBr) ensures the surface is terminated with

. The bromide fills surface vacancies (the primary source of non-radiative recombination), and the ammonium tail provides steric stability.-

Outcome: PLQY increases from ~70% to >90%, and stability in ambient air extends from days to months.

-

2. Cytotoxicity & Biological Relevance

In drug delivery (e.g., Lipid Nanoparticles), the charge state is critical.[7]

-

Oleylamine: At physiological pH (7.4), OAm is partially protonated. It is known to disrupt cell membranes, causing significant cytotoxicity (

often < 10 -

Oleylammonium Bromide: As a permanent cationic surfactant, it is highly cytotoxic in vitro due to strong electrostatic interaction with negatively charged cell membranes, leading to lysis.

-

Note: While toxic in free form, when complexed into a lipid bilayer or nanoparticle surface, the toxicity profile changes, but it remains a critical parameter for biocompatibility assays.

References

-

Surface Chemistry & Ligand Dynamics

- De Roo, J., et al. "Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals." ACS Nano, 2016.

-

Synthesis & Purification of OAmBr

-

Zhang, F., et al.[8] "Ligand-Flexible Synthesis of Strongly Confined Perovskite Nanocrystals." RSC Advances, 2022.

-

-

Role in Perovskite Stability (Acid-Base Equilibria)

- Almeida, G., et al. "The Role of Acid-Base Equilibria in the Size, Shape, and Phase Control of Cesium Lead Bromide Nanocrystals." ACS Nano, 2018.

-

Cytotoxicity of Surfactants

-

Zhang, Y., et al.[8] "Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability." Toxicology in Vitro, 2012.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC02029D [pubs.rsc.org]

- 3. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OleylammoniumBromide | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of Acid–Base Equilibria in the Size, Shape, and Phase Control of Cesium Lead Bromide Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

Mechanistic Principles and Protocols: Surface Passivation of Perovskite Nanocrystals via Oleylammonium Bromide (OABr)

Topic: Mechanism of Surface Passivation by Oleylammonium Bromide Content Type: Technical Guide / Whitepaper Audience: Researchers, Materials Scientists, Drug Development Professionals (Nanocarrier focus)

Executive Summary

In the synthesis and stabilization of metal halide perovskites (e.g., CsPbBr

This guide details the molecular mechanics of this passivation, provides a self-validating experimental protocol for ligand exchange, and benchmarks the expected improvements in photoluminescence quantum yield (PLQY) and colloidal stability.

Molecular Architecture & Mechanistic Deep Dive

The Surface Defect Problem

Perovskite nanocrystals (NCs) typically possess an ionic crystal structure. Upon synthesis, the surface is often terminated by undercoordinated lead ions (

The OABr Solution

OABr (

-

Anionic Vacancy Filling (The

Role): Unlike neutral ligands (e.g., oleylamine), OABr dissociates to provide a bromide ion ( -

Cationic Anchoring (The

Role): The oleylammonium cation anchors to the surface via hydrogen bonding ( -

Steric Stabilization (The Oleyl Tail Role): The oleyl chain contains a cis-double bond at the C9 position. This "kink" prevents the ligands from packing too densely (crystallizing) on the surface, maintaining a fluid ligand shell that provides entropic stabilization in non-polar solvents (toluene, hexane). This prevents NC aggregation.

Visualization of Signaling & Passivation Logic

Caption: Logical flow of defect healing: OABr dissociation targets halide vacancies, eliminating trap states and restoring radiative efficiency.

Experimental Protocols

Precursor Synthesis: High-Purity OABr

Commercial OABr is available, but in-house synthesis ensures fresh, dry ligands critical for high-performance devices.

Reagents: Oleylamine (technical grade, 70%), Hydrobromic acid (HBr, 48% aqueous), Ethanol, Diethyl ether.

-

Reaction: Mix 19 mmol Oleylamine with 50 mL Ethanol in a 2-neck flask. Cool to 0°C (ice bath).

-

Acid Addition: Dropwise add 4.3 mL HBr (excess) under vigorous stirring.

-

Crystallization: Stir for 10 hours under

. Evaporate solvent (rotary evaporator) to obtain a white solid. -

Purification (Critical): Wash the solid 3x with cold Diethyl Ether to remove unreacted amine.

-

Drying: Vacuum dry at 40°C overnight. Store in a glovebox.

Ligand Exchange Workflow (Post-Synthetic Treatment)

This protocol describes the passivation of pre-synthesized CsPbBr

Reagents: Crude CsPbBr

| Step | Action | Mechanistic Rationale | Self-Validation Checkpoint |

| 1 | Preparation | Dissolve OABr in Toluene (e.g., 5-10 mg/mL). | Solution must be clear. Cloudiness indicates impurities or wet solvent. |

| 2 | Mixing | Add OABr solution to crude NC dispersion. Stir for 1-5 mins at RT. | Allows dynamic exchange. |

| 3 | Precipitation | Add Ethyl Acetate (ratio 1:1 to 1:3) until slightly turbid. | Lowers solubility of NCs and strips excess free ligand. |

| 4 | Separation | Centrifuge at 7000 rpm for 5-10 mins. | Validation: Pellet should be colored (green/yellow); Supernatant clear or slightly colored. |

| 5 | Redispersal | Discard supernatant. Redissolve pellet in dry Toluene/Hexane. | Validation: Solution must be optically clear. If turbid, excess OABr or degraded NCs are present. |

Workflow Diagram

Caption: Step-by-step ligand exchange protocol with integrated validation checkpoint.

Performance Metrics & Data Analysis

The following data summarizes the typical impact of OABr passivation on CsPbBr

| Metric | Pristine NCs (Control) | OABr Passivated NCs | Improvement Factor |

| PLQY (%) | 40 - 60% | 85 - 95% | ~1.5x - 2x |

| PL Lifetime ( | 5 - 15 ns | 20 - 50 ns | Significant reduction in non-radiative decay |

| Stability (Shelf) | < 1 week (Aggregates) | > 3 months | Enhanced colloidal stability |

| Stability (Thermal) | Degrades > 60°C | Stable up to 100°C | Robust ligand anchoring |

| Trap Density | High ( | Low ( | Defect healing |

Data aggregated from comparative studies (See References 1, 3, 6).

Troubleshooting & Optimization (Self-Validating Systems)

-

Loss of Colloidal Stability (Precipitation after exchange):

-

Cause: Excessive stripping of ligands during the antisolvent step.

-

Fix: Reduce the ratio of Ethyl Acetate. Use Methyl Acetate (milder) if available. Ensure OABr concentration is sufficient to maintain equilibrium.

-

-

Blue-Shift in Emission:

-

Cause: Etching of the NC surface by excess amine or formation of 2D phases (Ruddlesden-Popper).

-

Fix: Reduce OABr concentration or reaction time. Ensure the OABr is strictly purified (no free HBr or Oleylamine).

-

-

Turbidity upon Redispersal:

-

Cause: Insoluble OABr aggregates or lead bromide salts.

-

Fix: Centrifuge the final solution at low speed (3000 rpm) for 1 min and collect the supernatant.

-

References

-

Surface Chemistry of All Inorganic Halide Perovskite Nanocrystals: Passivation Mechanism and Stability. Source: ResearchGate / Adv. Mater. Interfaces URL:[Link]

-

Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals. Source: ACS Nano URL:[Link]

-

Surface passivation strategies for CsPbBr3 quantum dots aiming at nonradiative suppression. Source: Dalton Transactions (RSC) URL:[Link]

-

Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passivation. Source: ACS Publications URL:[1][Link]

-

Oleylammonium Bromide Structure and Properties. Source: PubChem URL:[2][Link]

-

Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals. Source: ACS Nano URL:[Link]

Sources

Methodological & Application

protocol for synthesizing CsPbBr3 nanocrystals using oleylammonium bromide

Application Note: Protocol for Synthesizing Nanocrystals Using Oleylammonium Bromide

Introduction & Mechanistic Rationale

The standard hot-injection synthesis of

The OAmBr Advantage:

By introducing Oleylammonium Bromide (OAmBr) directly—either as a precursor or a passivating additive—we artificially saturate the reaction environment with

-

Defect Passivation: Excess

fills halide vacancies (the dominant trap state in perovskites). -

Surface Anchoring: The

cation binds strongly to surface

Materials & Reagents

| Reagent | Purity/Grade | Role |

| Cesium Carbonate ( | 99.9% | Cesium precursor source. |

| Lead(II) Bromide ( | 99.999% | Lead and Bromide source. |

| Oleic Acid (OA) | 90% (Tech) | Surface ligand (X-type); solubilizer. |

| Oleylamine (OAm) | 70% (Tech) | Surface ligand (L-type); base. |

| Hydrobromic Acid (HBr) | 48% in | Reactant for OAmBr synthesis. |

| 1-Octadecene (ODE) | 90% (Tech) | Non-coordinating solvent. |

| Ethanol / Diethyl Ether | Anhydrous | Solvents for OAmBr purification.[1] |

| Toluene / Hexane | Anhydrous | Dispersion solvents.[2] |

Pre-Synthesis: Preparation of Oleylammonium Bromide (OAmBr)[1]

Note: Commercial OAmBr is rare or expensive. Synthesizing it ensures purity and is a critical self-validating step.

Protocol:

-

Mixing: In a 100 mL 2-neck round-bottom flask, dissolve 19 mmol (approx. 6.2 mL) of Oleylamine in 50 mL of Ethanol .

-

Cooling: Place the flask in an ice-water bath (

) and stir vigorously. -

Acid Addition: Dropwise add 4.3 mL of HBr (48%) . The reaction is exothermic; slow addition prevents side reactions.

-

Reaction: Allow the mixture to stir for 10 hours under a gentle

flow. -

Purification:

-

Evaporate the solvent using a rotary evaporator or vacuum drying until a white solid remains.

-

Wash the solid 3 times with cold Diethyl Ether to remove unreacted amine.

-

Vacuum dry the white precipitate at

overnight.

-

-

Storage: Store the fine white powder in a glovebox or desiccator.

Core Synthesis Protocol: OAmBr-Assisted Hot Injection

This protocol modifies the standard Kovalenko method by incorporating OAmBr into the lead precursor solution to ensure immediate surface passivation during nucleation.

Step 1: Preparation of Cs-Oleate Precursor

-

Load 0.814 g

, 40 mL ODE , and 2.5 mL OA into a 100 mL 3-neck flask. -

Degas under vacuum at

for 60 minutes. -

Switch to

and maintain at-

Critical Check: If the solution precipitates upon cooling, pre-heat to

before injection.

-

Step 2: Pb-Precursor Preparation (The OAmBr Modification)

-

In a separate 50 mL 3-neck flask, combine:

-

0.188 mmol

(69 mg) -

0.1 mmol OAmBr (approx. 35 mg) <-- The Key Additive

-

5 mL ODE

-

0.5 mL OA

-

0.5 mL OAm

-

-

Degassing: Degas under vacuum at

for 1 hour. This removes water derived from the HBr synthesis or solvents. -

Solubilization: Switch to

. Raise temperature to-

Observation: The presence of OAmBr may slightly delay solubilization compared to pure OAm; ensure full clarity before proceeding.

-

Step 3: Nucleation and Growth[3]

-

Raise the Pb-precursor temperature to

. -

Injection: Swiftly inject 0.4 mL of the hot Cs-Oleate solution.

-

Quenching: Observe the immediate color change to bright green (approx. 5–10 seconds). Immediately plunge the flask into an ice-water bath.

-

Why? Prolonged heating causes Ostwald ripening, reducing confinement and broadening the FWHM.

-

Step 4: Purification (Crucial for Stability)

-

Add Methyl Acetate (antisolvent) to the crude solution in a 1:1 volume ratio.[3]

-

Note: Avoid Acetone or Ethanol, as they strip the ionic OAmBr ligands too aggressively.

-

-

Centrifuge at 7500 rpm for 5 minutes .

-

Discard supernatant.[2][4][3] Redisperse the pellet in 3 mL Hexane .

-

Centrifuge again at 4000 rpm for 2 minutes to remove unreacted precursors (aggregates). Keep the supernatant.

Visualization of Workflows

Figure 1: Synthesis Workflow & Ligand Dynamics

Caption: Step-by-step workflow for OAmBr-assisted hot-injection synthesis. The inclusion of OAmBr in the Pb-precursor stage is the critical deviation from standard protocols.

Characterization & Quality Control

| Parameter | Method | Expected Outcome | Troubleshooting |

| Phase Purity | XRD | Cubic ( | Impurities? Adjust Cs/Pb ratio. |

| Morphology | TEM | Uniform nanocubes (8–12 nm edge length). | Rods/Platelets? Reduce amine concentration. |

| Optical | PL Spectroscopy | Emission peak ~515–520 nm. FWHM < 20 nm. | Broad FWHM? Quench faster or improve stirring. |

| Stability | Visual/UV | Colloidal stability in hexane > 3 months. | Precipitation? Add small amount of OA/OAm to storage. |

References

-

Protesescu, L., et al. (2015). Nanocrystals of Cesium Lead Halide Perovskites (

, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut. Nano Letters. Link -

Krieg, F., et al. (2018). Colloidal

( -

Almeida, G., et al. (2019). The Role of Acid-Base Equilibria in the Size, Shape, and Phase Control of Cesium Lead Bromide Nanocrystals. ACS Nano. Link

-

Imran, M., et al. (2018). Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals. Chemistry of Materials. Link

-

Zhang, F., et al. (2022).

Nanocrystals. Nano Letters. Link

application of oleylammonium bromide in perovskite LED fabrication

Application Note: High-Efficiency Perovskite LED Fabrication via Oleylammonium Bromide (OABr) Interface Engineering

Executive Summary

This technical guide details the application of Oleylammonium Bromide (OABr) as a critical ligand modulator in the fabrication of metal-halide Perovskite Light-Emitting Diodes (PeLEDs). While primarily known for its role in colloidal nanocrystal synthesis, OABr has emerged as a definitive agent for defect passivation and dimensional control in thin-film electroluminescent devices.

Key Impact:

-

Defect Suppression: Passivates surface halide vacancies (

), reducing non-radiative recombination.[1] -

Quantum Confinement: Facilitates the formation of Quasi-2D Ruddlesden-Popper phases, creating an energy cascade that funnels excitons for efficient radiative emission.

-

Stability: The long alkyl chain (

) imparts hydrophobicity, significantly extending device operational lifetime (

Scientific Foundation: Mechanism of Action

The efficacy of OABr stems from its amphiphilic nature. The ammonium headgroup (

Energy Funneling & Passivation Architecture

In a Quasi-2D system, OABr creates a mixture of quantum wells with varying bandgaps. Excitons transfer rapidly from high-bandgap (low-n) phases to low-bandgap (high-n) phases, concentrating carriers for emission and bypassing defect sites.

Figure 1: Mechanistic pathway of OABr action. OABr neutralizes trap states and structures the perovskite lattice into an energy-funneling architecture.

Reagent Preparation & Handling

Safety Warning: OABr is hygroscopic and irritating. Handle in a nitrogen-filled glovebox (

Materials

-

Oleylammonium Bromide (OABr): >98% purity (recrystallized).

-

Solvents: Anhydrous Toluene (Tol) or Chlorobenzene (CB) for surface treatment; DMSO/DMF for precursor addition.

-

Perovskite Precursors: CsBr,

(for green PeLEDs).

Stock Solution Preparation (for Surface Treatment)

-

Weighing: Weigh 20 mg of OABr inside the glovebox.